molecular formula C11H12ClF2NO2S B2922812 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine CAS No. 2309313-61-7

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine

Cat. No. B2922812
CAS RN: 2309313-61-7
M. Wt: 295.73
InChI Key: MZNJFCOYARCNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine, also known as CP-471,474, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This drug belongs to the class of azetidine compounds, which are known for their unique chemical properties and potential biological activities.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine involves the inhibition of specific signaling pathways that are involved in cell growth, proliferation, and survival. This drug targets the phosphoinositide 3-kinase (PI3K) pathway, which is a key regulator of cell growth and survival. By inhibiting this pathway, the drug can induce cell death and reduce the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine depend on the specific disease or condition being studied. In cancer research, this drug has been shown to induce cell death and reduce the growth and proliferation of cancer cells. In inflammation research, this drug can reduce the production of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. In neurological disorders, this drug has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine in lab experiments is its specificity for the PI3K pathway. This allows researchers to study the effects of inhibiting this pathway in various diseases and conditions. However, one limitation of using this drug is its potential toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine. One direction is to study its potential therapeutic applications in other diseases and conditions, such as autoimmune disorders and infectious diseases. Another direction is to develop more specific and potent inhibitors of the PI3K pathway, which can lead to more effective treatments for cancer and other diseases. Additionally, further research is needed to understand the potential side effects and toxicity of this drug, which can inform its use in clinical settings.

Synthesis Methods

The synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine involves several steps. The first step is the preparation of 3-chloro-4-methylbenzenesulfonyl chloride, which is then reacted with difluoromethylamine to form the intermediate product. The intermediate is then treated with sodium hydride and 2-bromoethylamine hydrobromide to yield the final product.

Scientific Research Applications

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this drug has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation is another area of research where this drug has shown promising results, as it can reduce the production of inflammatory cytokines and chemokines. In neurological disorders, this drug has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)sulfonyl-3-(difluoromethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF2NO2S/c1-7-2-3-9(4-10(7)12)18(16,17)15-5-8(6-15)11(13)14/h2-4,8,11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNJFCOYARCNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine

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